molecular formula C13H13Cl2N3O B213763 2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

Katalognummer B213763
Molekulargewicht: 298.16 g/mol
InChI-Schlüssel: CMWYHKRMGKEWSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a synthetic compound that is commonly used in laboratory experiments to investigate its mechanism of action and its biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in various cellular processes such as cell division and apoptosis.
Biochemical and Physiological Effects:
2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to investigate the specific roles of these enzymes and proteins in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.

Zukünftige Richtungen

There are several future directions for the research on 2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide. One of the potential directions is the investigation of its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another potential direction is the investigation of its mechanism of action in more detail, which can provide insights into the specific roles of various enzymes and proteins in cellular processes. Additionally, the development of more selective and less toxic analogs of this compound can also be a potential future direction.

Synthesemethoden

The synthesis of 2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide involves the reaction of 2,6-dichlorobenzoyl chloride with 1,5-dimethyl-1H-pyrazole in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a tool compound to investigate the mechanism of action of various enzymes and proteins. It has also been used in cancer research to investigate its potential as a therapeutic agent.

Eigenschaften

Produktname

2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

Molekularformel

C13H13Cl2N3O

Molekulargewicht

298.16 g/mol

IUPAC-Name

2,6-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]benzamide

InChI

InChI=1S/C13H13Cl2N3O/c1-8-9(7-17-18(8)2)6-16-13(19)12-10(14)4-3-5-11(12)15/h3-5,7H,6H2,1-2H3,(H,16,19)

InChI-Schlüssel

CMWYHKRMGKEWSW-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)CNC(=O)C2=C(C=CC=C2Cl)Cl

Kanonische SMILES

CC1=C(C=NN1C)CNC(=O)C2=C(C=CC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.